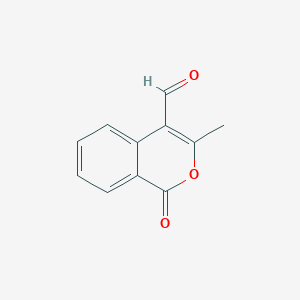
1H-2-benzopyran-4-carboxaldehyde, 3-methyl-1-oxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-2-benzopyran-4-carboxaldehyde, 3-methyl-1-oxo- is a chemical compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound is characterized by the presence of a benzopyran ring system with a carboxaldehyde group at the 4-position and a methyl group at the 3-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-2-benzopyran-4-carboxaldehyde, 3-methyl-1-oxo- typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-hydroxycoumarin with formaldehyde and a methylating agent. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated through crystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1H-2-benzopyran-4-carboxaldehyde, 3-methyl-1-oxo- undergoes various chemical reactions, including:
Substitution: The methyl group at the 3-position can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: 1H-2-benzopyran-4-carboxylic acid, 3-methyl-1-oxo-.
Reduction: 1H-2-benzopyran-4-carbinol, 3-methyl-1-oxo-.
Substitution: Halogenated or nitrated derivatives of the original compound.
Applications De Recherche Scientifique
1H-2-benzopyran-4-carboxaldehyde, 3-methyl-1-oxo- has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1H-2-benzopyran-4-carboxaldehyde, 3-methyl-1-oxo- involves its interaction with various molecular targets and pathways. For instance, its anticancer activity may be mediated through the inhibition of specific enzymes or signaling pathways involved in cell proliferation and apoptosis . The compound’s structure allows it to interact with biological macromolecules, leading to changes in their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
1H-2-benzopyran-4-carboxaldehyde, 3-methyl-1-oxo- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
186028-42-2 |
|---|---|
Formule moléculaire |
C11H8O3 |
Poids moléculaire |
188.18 g/mol |
Nom IUPAC |
3-methyl-1-oxoisochromene-4-carbaldehyde |
InChI |
InChI=1S/C11H8O3/c1-7-10(6-12)8-4-2-3-5-9(8)11(13)14-7/h2-6H,1H3 |
Clé InChI |
GXMYIEWILFSDKH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=CC=CC=C2C(=O)O1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


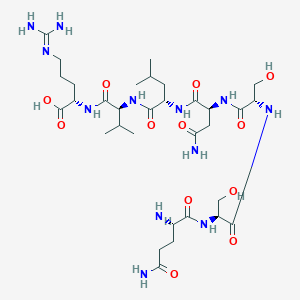
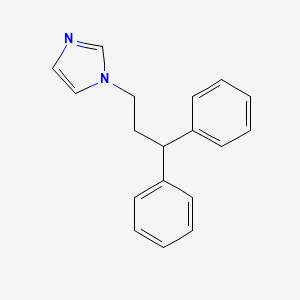
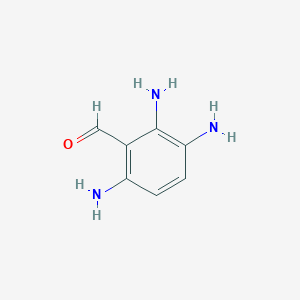
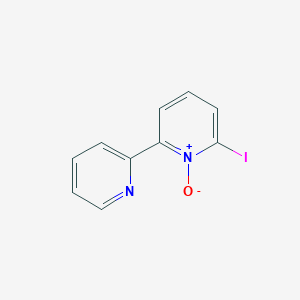
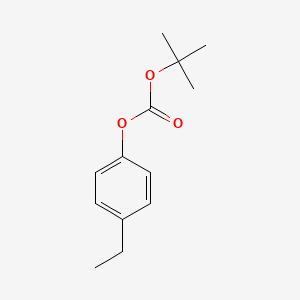
![(1Z)-N'-[(2-Methoxyphenyl)methyl]-3-phenylprop-2-enimidamide](/img/structure/B14240429.png)
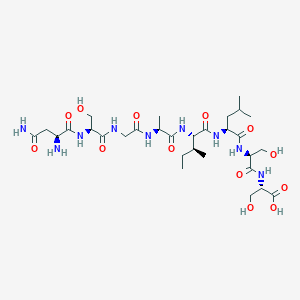
![(2S)-3-[(10-Methylhexadecyl)oxy]propane-1,2-diol](/img/structure/B14240443.png)
![N-[3-(Dimethylamino)propyl]-2-hexyloctanamide](/img/structure/B14240446.png)
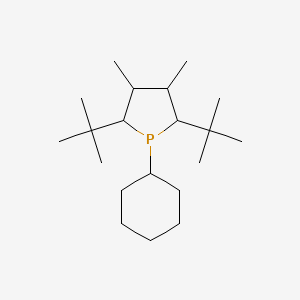
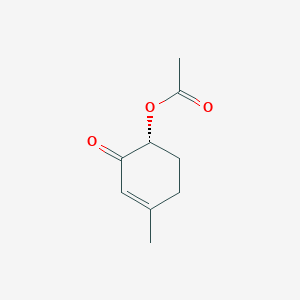
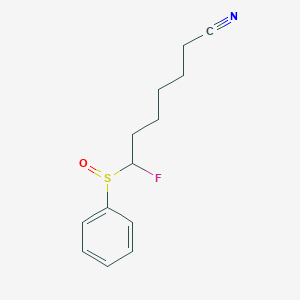
![Benzoic acid, 4-[[4-(4-bromobutoxy)phenyl]azo]-](/img/structure/B14240480.png)
![N,N-Dimethyl[4-(3-methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]amine](/img/structure/B14240481.png)
